molecular formula C11H16F3NO4 B2567055 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 1822589-98-9

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2567055
CAS No.: 1822589-98-9
M. Wt: 283.247
InChI Key: OHIYKPXMNWXZQH-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C11H16F3NO4. It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-Butoxy)carbonyl]-3-(3-methylphenyl)pyrrolidine-2-carboxylic acid
  • 1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid

Uniqueness

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Biological Activity

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS No. 1822589-98-9) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆F₃NO₄
  • Molecular Weight : 283.24 g/mol
  • Structure : The compound features a pyrrolidine ring with a trifluoromethyl group and a tert-butoxycarbonyl protecting group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including this compound, may exhibit antimicrobial activity. A study on related pyrrole compounds showed significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy.

Enzyme Inhibition

Pyrrolidine derivatives are often investigated for their ability to inhibit specific enzymes. For instance, compounds similar to this compound have been studied for their interactions with the murine double minute 2 (MDM2) protein, a regulator of the p53 tumor suppressor pathway. Compounds with high affinity for MDM2 have shown promise in cancer therapy by reactivating p53 function .

Case Studies

  • Antioxidant Activity : A study demonstrated that certain pyrrolidine derivatives could significantly reduce intracellular reactive oxygen species (ROS) levels in cell cultures, suggesting potential applications in oxidative stress-related conditions .
  • Pharmacokinetics : The compound's pharmacokinetic profile has not been extensively detailed; however, related studies indicate that modifications to the pyrrolidine structure can lead to enhanced bioavailability and metabolic stability .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate interaction with bacterial membranes.
  • Enzyme Binding : The compound may bind to active sites of target enzymes, inhibiting their function and altering metabolic pathways.

Safety Profile

The safety data for this compound indicate it carries some hazards:

  • Signal Word : Warning
  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIYKPXMNWXZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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